molecular formula C8H16N2 B1400452 2-Isopropyl-2,6-diazaspiro[3.3]heptane CAS No. 1559064-13-9

2-Isopropyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B1400452
CAS No.: 1559064-13-9
M. Wt: 140.23 g/mol
InChI Key: OJCXCNAXUUGKLW-UHFFFAOYSA-N
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Description

2-Isopropyl-2,6-diazaspiro[33]heptane is a chemical compound with the molecular formula C8H16N2 It is characterized by a spirocyclic structure, which includes a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This approach often results in higher yields and may not require purification through chromatography . Another method involves [2+2] cycloadditions between dichloroketene and olefins, although this route generally offers lower yields and requires chromatography for purification .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the spirocyclic structure.

Scientific Research Applications

2-Isopropyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,6-diazaspiro[3.3]heptane is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, influencing biological pathways and processes .

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2,6-Diazaspiro[3.3]heptane

Comparison: Compared to similar compounds, 2-Isopropyl-2,6-diazaspiro[3.3]heptane is unique due to the presence of an isopropyl group, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-propan-2-yl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-7(2)10-5-8(6-10)3-9-4-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCXCNAXUUGKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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